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molecular formula C17H16ClNOS B8756875 1-(3-(Benzylthio)-2-chlorophenyl)pyrrolidin-2-one

1-(3-(Benzylthio)-2-chlorophenyl)pyrrolidin-2-one

Cat. No. B8756875
M. Wt: 317.8 g/mol
InChI Key: HWWXLUATZPVZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378092B2

Procedure details

Intermediate 35 (35 g, 313.6 mmol) was coupled with pyrrolidin-2-one (11.396 g, 133.91 mmol) in close analogy to the procedure described in step 1.6). After workup the crude product was used without further purification.
Name
Intermediate 35
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
11.396 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:14]=[C:13](F)[CH:12]=[C:11](Br)[C:10]=1[Cl:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:18]1[CH2:22][CH2:21][CH2:20][C:19]1=[O:23]>>[CH2:1]([S:8][C:9]1[C:10]([Cl:17])=[C:11]([N:18]2[CH2:22][CH2:21][CH2:20][C:19]2=[O:23])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 35
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C(=CC(=C1)F)Br)Cl
Step Two
Name
Quantity
11.396 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC=1C(=C(C=CC1)N1C(CCC1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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